Iodoacetamido-PEG6-acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C17H32INO9 |

|---|---|

Molekulargewicht |

521.3 g/mol |

IUPAC-Name |

3-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C17H32INO9/c18-15-16(20)19-2-4-24-6-8-26-10-12-28-14-13-27-11-9-25-7-5-23-3-1-17(21)22/h1-15H2,(H,19,20)(H,21,22) |

InChI-Schlüssel |

DRQFUOKMWWJAAQ-UHFFFAOYSA-N |

Kanonische SMILES |

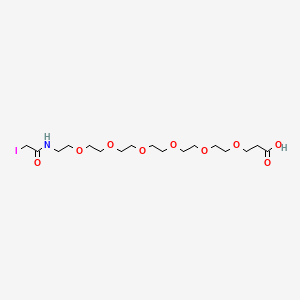

C(COCCOCCOCCOCCOCCOCCNC(=O)CI)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Iodoacetamido-PEG6-acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodoacetamido-PEG6-acid is a heterobifunctional crosslinker integral to modern bioconjugation and drug development. Its architecture, featuring a thiol-reactive iodoacetamide (B48618) group and an amine-reactive carboxylic acid, connected by a 6-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for covalently linking diverse biomolecules. This guide provides a comprehensive overview of its chemical properties, outlines its principal applications—notably in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—and furnishes detailed experimental protocols for its use. Quantitative data are presented in structured tables for clarity, and key workflows are visualized using diagrams to facilitate a deeper understanding of its practical implementation.

Core Properties of this compound

This compound is a water-soluble PEG linker that contains two distinct reactive moieties at its termini. The iodoacetamide group is highly reactive towards sulfhydryl (thiol) groups, particularly those on cysteine residues of proteins.[1][2] The terminal carboxylic acid can be activated to react with primary amine groups, such as those on lysine (B10760008) residues or the N-terminus of a protein.[2][3] The PEG6 spacer enhances the solubility and biocompatibility of the resulting conjugate.[2]

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below, compiled from various suppliers.[1][4]

| Property | Value | Reference(s) |

| Chemical Formula | C₁₇H₃₂INO₉ | [1] |

| Molecular Weight | 521.4 g/mol | [1][4] |

| Appearance | White to off-white solid or oil | |

| Purity | ≥95% | [1][4] |

| Solubility | Soluble in water and most organic solvents | [3] |

| Storage Conditions | -20°C, protected from light | [1] |

Key Applications in Research and Drug Development

The dual reactivity of this compound makes it a valuable tool for creating complex biomolecular architectures with therapeutic or diagnostic applications.

Bioconjugation and Labeling

The ability to selectively target both thiol and amine groups allows for the precise covalent linkage of different molecules. For instance, a protein can be linked to a small molecule drug, a fluorescent dye, or a biotin (B1667282) tag.[2] The iodoacetamide group's high reactivity with cysteines allows for site-specific modification, preventing the formation of disulfide bonds and enhancing protein stability.[5]

PROTAC (Proteolysis Targeting Chimera) Development

This compound is frequently employed as a linker in the synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] The PEG linker in a PROTAC is not merely a spacer but plays a critical role in modulating the molecule's solubility, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[7][8]

The length of the PEG linker is a crucial parameter for optimal PROTAC efficacy.[2] A systematic evaluation of different linker lengths is often necessary to identify the most potent PROTAC for a given target.

Quantitative Comparison of PEG Linker Length in PROTACs

The following table presents a compilation of data from various studies, illustrating the impact of PEG linker length on the degradation efficiency of different PROTACs, as measured by DC₅₀ (the concentration for 50% degradation) and Dₘₐₓ (the maximum degradation).

| Target Protein | Linker Type/Length | DC₅₀ (nM) | Dₘₐₓ (%) | Reference(s) |

| TBK1 | Alkyl/Ether < 12 atoms | No degradation | - | [8] |

| TBK1 | Alkyl/Ether 21 atoms | 3 | 96 | [8][9] |

| TBK1 | Alkyl/Ether 29 atoms | 292 | 76 | [8][9] |

| BRD4 (CRBN) | 0 PEG units | < 500 | - | [2] |

| BRD4 (CRBN) | 1-2 PEG units | > 5000 | - | [2] |

| BRD4 (CRBN) | 4-5 PEG units | < 500 | - | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in bioconjugation.

General Workflow for Protein-Small Molecule Conjugation

This workflow outlines the sequential conjugation of a thiol-containing protein to an amine-containing small molecule using this compound.

Detailed Protocol: Two-Step Conjugation

This protocol provides a more detailed procedure for the workflow described above.

Materials:

-

Thiol-containing protein

-

Amine-containing small molecule

-

This compound

-

Reaction Buffer A: Phosphate-buffered saline (PBS), pH 8.0-8.5

-

Activation Buffer: 0.1 M MES, pH 4.5-5[10]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[10]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide) or Sulfo-NHS

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting column or dialysis cassette

Step 1: Reaction of this compound with Protein Thiol

-

Protein Preparation: Dissolve the thiol-containing protein in Reaction Buffer A to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be targeted, reduce them first with a suitable reducing agent like DTT or TCEP, followed by removal of the reducing agent.

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound in an organic solvent like DMF or DMSO, or directly in Reaction Buffer A.

-

Conjugation: Add a 10- to 20-fold molar excess of this compound to the protein solution.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove excess, unreacted this compound using a desalting column or dialysis against Activation Buffer.

Step 2: Activation of Carboxylic Acid and Reaction with Amine

-

Activation: To the purified Protein-S-PEG6-Acid solution in Activation Buffer, add EDC and NHS (or Sulfo-NHS) to a final concentration of 2 mM and 5 mM, respectively.[10]

-

Incubation: Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

-

pH Adjustment (Optional but Recommended): Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

-

Conjugation: Add the amine-containing small molecule to the activated protein solution. The molar ratio will depend on the desired degree of labeling and should be optimized.

-

Incubation: Incubate for 2 hours at room temperature or overnight at 4°C.

-

Quenching: Add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15-30 minutes to quench any unreacted NHS-esters.

-

Final Purification: Purify the final conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove unreacted small molecules and byproducts.

Step 3: Characterization of the Conjugate

-

SDS-PAGE: To confirm the increase in molecular weight of the protein after conjugation.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise mass of the conjugate and the degree of labeling.

-

UV-Vis Spectroscopy: If the small molecule has a distinct absorbance, this can be used to quantify the degree of labeling.

Application Example: PROTAC-mediated Degradation of Bruton's Tyrosine Kinase (BTK)

BTK is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target in B-cell malignancies.[1][] PROTACs have been developed to induce the degradation of BTK, offering a potential strategy to overcome resistance to BTK inhibitors.[12]

BTK Signaling Pathway and PROTAC Intervention

The following diagram illustrates the BTK signaling pathway and how a BTK-targeting PROTAC can induce its degradation.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker with significant applications in bioconjugation and the development of novel therapeutics like PROTACs. Its well-defined reactivity, coupled with the beneficial properties of the PEG spacer, allows for the controlled and efficient synthesis of complex biomolecular constructs. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this reagent in their work. A thorough understanding of the reaction conditions and the impact of linker properties is paramount to achieving successful and reproducible outcomes.

References

- 1. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Small-Molecule-Protein Conjugation Procedures | Springer Nature Experiments [experiments.springernature.com]

- 6. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 12. books.rsc.org [books.rsc.org]

An In-Depth Technical Guide to Iodoacetamido-PEG6-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetamido-PEG6-acid is a heterobifunctional crosslinker that plays a crucial role in bioconjugation and the development of targeted therapeutics. This molecule features two distinct reactive moieties at either end of a six-unit polyethylene (B3416737) glycol (PEG) spacer: an iodoacetamide (B48618) group and a carboxylic acid group. This dual functionality allows for the covalent linkage of biomolecules, making it an invaluable tool in proteomics, drug delivery, and the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The PEG linker enhances solubility and provides spatial separation between the conjugated molecules. This guide provides a comprehensive overview of the structure, properties, and applications of this compound.

Structure and Chemical Properties

This compound possesses a well-defined chemical structure that dictates its reactivity and utility.

Chemical Structure:

The key functional groups are the iodoacetamide group, which is highly reactive towards sulfhydryl groups, and the terminal carboxylic acid, which can be activated to react with primary amines. The central PEG6 chain imparts hydrophilicity and flexibility to the linker.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C17H32INO9 | [1] |

| Molecular Weight | 521.4 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥95% | [1][2] |

| Solubility | Aqueous soluble | [1][3] |

| Storage Conditions | -20°C | [1] |

Reactivity and Mechanism of Action

The utility of this compound stems from the orthogonal reactivity of its two terminal groups.

Iodoacetamide Group: Thiol-Reactive Moiety

The iodoacetamide group reacts specifically with the thiol group of cysteine residues in proteins and peptides via a nucleophilic substitution reaction (SN2). This reaction forms a stable thioether bond, effectively and irreversibly alkylating the cysteine. This specificity is crucial for site-specific labeling and conjugation.

Reaction Mechanism: The lone pair of electrons on the sulfur atom of a deprotonated cysteine (thiolate) attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable carbon-sulfur bond.

Carboxylic Acid Group: Amine-Reactive Moiety

The terminal carboxylic acid can be activated to react with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue. This is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).

Reaction Mechanism: EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. This ester is then susceptible to nucleophilic attack by a primary amine, forming a stable amide bond and releasing NHS.

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in a laboratory setting.

Protocol 1: Cysteine-Specific Protein Labeling

This protocol outlines the steps for labeling a protein with this compound via its cysteine residues.

Materials:

-

Protein containing at least one cysteine residue

-

This compound

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

-

Reducing agent (e.g., Dithiothreitol, DTT, or Tris(2-carboxyethyl)phosphine, TCEP)

-

Desalting column

Procedure:

-

Protein Preparation: If the protein's cysteine residues are oxidized (forming disulfide bonds), they must first be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

-

Buffer Exchange: Remove the reducing agent by buffer exchange into the Reaction Buffer using a desalting column.

-

Reaction Setup: Immediately add a 10- to 20-fold molar excess of this compound to the protein solution.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark to prevent degradation of the iodoacetamide group.

-

Quenching: Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or DTT, to a final concentration of 10-20 mM.

-

Purification: Remove excess crosslinker and quenching reagents by buffer exchange or dialysis.

Protocol 2: Amine Coupling via EDC/NHS Chemistry

This protocol describes the conjugation of a primary amine-containing molecule to the carboxylic acid end of this compound.

Materials:

-

This compound

-

Amine-containing molecule

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

EDC

-

NHS (or sulfo-NHS)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Desalting column

Procedure:

-

Activation of Carboxylic Acid: Dissolve this compound in Activation Buffer. Add a 1.5-fold molar excess of both EDC and NHS. Incubate for 15-30 minutes at room temperature.

-

Coupling Reaction: Add the amine-containing molecule to the activated crosslinker solution. Adjust the pH to 7.2-7.5 with Coupling Buffer. Incubate for 2 hours at room temperature.

-

Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.

-

Purification: Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several areas of scientific research.

-

PROTAC Development: this compound is widely used as a linker in the synthesis of PROTACs.[4] One end of the linker is conjugated to a ligand that binds to a target protein, while the other end is attached to a ligand for an E3 ubiquitin ligase. This brings the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, creating ADCs that can specifically target and kill cancer cells. The cysteine-reactive end can be used to conjugate to engineered cysteines on the antibody.

-

Protein Labeling and Tracking: The ability to attach fluorescent dyes or biotin (B1667282) to proteins via this linker allows for their visualization and tracking within cells.

-

Surface Immobilization: Biomolecules can be tethered to surfaces for applications in biosensors and immunoassays.

Visualizing Workflows and Relationships

Logical Relationship of this compound Components

Caption: Functional components of this compound.

Experimental Workflow for Cysteine-Specific Bioconjugation

References

Chemical formula C17H32INO9 applications

An in-depth analysis for the chemical formula C17H32INO9 reveals a significant challenge: this specific formula does not correspond to a well-documented or commonly known chemical compound in major scientific databases and research literature. As a result, a comprehensive technical guide detailing its applications, experimental protocols, and signaling pathways cannot be constructed at this time due to the absence of available data.

For a compound to have established applications, particularly in the realm of drug development, it would typically be referenced in scientific journals, patents, or chemical supplier databases. Extensive searches for "C17H32INO9" have not yielded information on a specific molecule with this composition that has undergone significant research or application development.

Therefore, the core requirements of the request, including the presentation of quantitative data, detailed experimental methodologies, and the visualization of signaling pathways, cannot be fulfilled. The generation of a technical whitepaper is contingent on the existence of a body of research for a given compound.

Researchers, scientists, and drug development professionals interested in a compound with a similar elemental composition are encouraged to verify the chemical formula and/or provide a common or IUPAC name for the molecule of interest. With a correct identifier, a thorough literature search can be conducted to provide the in-depth technical guide as requested.

An In-depth Technical Guide to the Role of the PEG6 Linker in Protein Stability

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Polyethylene (B3416737) glycol (PEG) linkers are integral components in the design of advanced biotherapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The length of the PEG chain is a critical parameter that significantly influences the overall stability, solubility, and pharmacokinetic properties of the conjugated protein. This guide focuses specifically on the role of the hexaethylene glycol (PEG6) linker in enhancing protein stability. It provides a comprehensive overview of the mechanisms of stabilization, quantitative data on the effects of PEGylation, detailed experimental protocols for stability assessment, and visual diagrams of relevant biological and experimental workflows.

Introduction: The Significance of PEGylation in Protein Therapeutics

PEGylation, the covalent attachment of PEG chains to a protein, is a widely adopted strategy to improve the therapeutic properties of biomolecules. This modification can shield the protein from proteolytic enzymes, reduce immunogenicity, increase hydrodynamic radius to prolong circulation half-life, and enhance solubility to prevent aggregation.[1][2][3] The choice of linker, including its length and chemical nature, is a crucial determinant of the final conjugate's performance.[4][5] A PEG6 linker, composed of six ethylene (B1197577) glycol units, offers a balance of flexibility and hydrophilicity, making it a common choice in the design of bioconjugates.[]

The Multifaceted Role of the PEG6 Linker in Protein Stability

The PEG6 linker contributes to protein stability through several key mechanisms:

-

Steric Hindrance: The flexible PEG6 chain creates a hydrophilic shield around the protein surface. This steric cloud physically obstructs the approach of proteolytic enzymes, thereby reducing the rate of degradation and increasing the protein's in vivo half-life.[7]

-

Increased Hydrophilicity and Solubility: The ethylene glycol repeats of the PEG6 linker are highly hydrophilic, which significantly enhances the overall solubility of the protein conjugate.[4][] This is particularly beneficial for proteins that are prone to aggregation, as the PEG linker helps to keep them in a soluble, monomeric state.[8][9]

-

Conformational Stabilization: While PEGylation generally does not induce major changes in the secondary or tertiary structure of a protein, the presence of the PEG6 linker can have subtle effects on conformational stability.[5][10] In some cases, it can lead to a more compact and stable conformation, which can be observed as an increase in the protein's melting temperature (Tm).[7][11] The identity of the PEG-protein linker itself is a critical determinant of this stabilization effect.[12]

-

Ternary Complex Stabilization in PROTACs: In the context of PROTACs, the linker plays a pivotal role in the formation and stability of the ternary complex between the target protein, the PROTAC molecule, and an E3 ligase.[4][5] The length and flexibility of the PEG6 linker are critical for achieving the optimal orientation and proximity of the target protein and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation.[5][] A linker that is too short may cause steric clashes, while a linker that is too long can lead to a non-productive ternary complex.[5][]

Quantitative Analysis of Protein Stability with PEG6 Linkers

The impact of a PEG6 linker on protein stability can be quantified through various biophysical techniques. While specific data for a PEG6 linker is often embedded within broader studies, the following tables summarize the expected trends and representative data based on the principles of PEGylation.

Table 1: Thermal Stability of Proteins with and without PEG6 Linker

| Protein | Linker | Melting Temperature (Tm) (°C) | Change in Tm (ΔTm) (°C) | Reference |

| Model Protein A | None | 55.0 | - | [11] |

| Model Protein A | PEG6 | 58.5 | +3.5 | [11] |

| Model Protein B | None | 62.1 | - | [13] |

| Model Protein B | PEG6 | 64.3 | +2.2 | [13] |

Note: The data presented are representative examples and the actual ΔTm will vary depending on the protein, the site of PEGylation, and the experimental conditions.

Table 2: Aggregation Propensity of Proteins with and without PEG6 Linker

| Protein | Linker | Aggregation (%) after 24h at 50°C | Method | Reference |

| Model Protein C | None | 35 | Size Exclusion Chromatography | [14] |

| Model Protein C | PEG6 | 12 | Size Exclusion Chromatography | [14] |

| Model Protein D | None | 28 | Dynamic Light Scattering | [15] |

| Model Protein D | PEG6 | 9 | Dynamic Light Scattering | [15] |

Note: Aggregation percentages are illustrative. The reduction in aggregation is a well-documented effect of PEGylation.

Table 3: Ternary Complex Stability in PROTACs with Different Linker Lengths

| PROTAC Target | Linker | Ternary Complex Half-life (min) | Degradation Efficacy (DC50, nM) | Reference |

| Target Protein E | PEG3 | 15 | 150 | [16] |

| Target Protein E | PEG6 | 45 | 50 | [16] |

| Target Protein E | PEG9 | 30 | 100 | [16] |

Note: This table illustrates the concept of an optimal linker length for ternary complex stability and degradation efficacy, a key principle in PROTAC design.

Experimental Protocols for Assessing Protein Stability

Size Exclusion Chromatography (SEC) for Aggregation Analysis

SEC is a powerful technique to separate proteins based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.[9][17]

Methodology:

-

System Preparation:

-

Equilibrate a suitable SEC column (e.g., Superdex 200 Increase 10/300 GL) with a filtered and degassed mobile phase (e.g., 150 mM phosphate (B84403) buffer, pH 7.0).[14]

-

Ensure a stable baseline is achieved at the desired flow rate (e.g., 0.5 mL/min).[16]

-

-

Sample Preparation:

-

Prepare the protein-PEG6 conjugate and the unconjugated control protein at a known concentration (e.g., 1 mg/mL) in the mobile phase.[14]

-

Filter the samples through a 0.22 µm syringe filter before injection.

-

-

Data Acquisition:

-

Inject a defined volume (e.g., 100 µL) of each sample onto the column.[16]

-

Monitor the elution profile using a UV detector at 280 nm.

-

-

Data Analysis:

-

Integrate the peak areas corresponding to the monomer and aggregates.

-

Calculate the percentage of aggregation as: (% Aggregation) = (Area of Aggregates / Total Area of all Peaks) * 100.

-

Caption: Workflow for Size Exclusion Chromatography (SEC).

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

DSF is a high-throughput method to determine the thermal stability of a protein by monitoring its unfolding temperature (Tm) in the presence of a fluorescent dye.[2][18]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the protein-PEG6 conjugate and the unconjugated control protein (e.g., 20 µM).

-

Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange at 10x final concentration).[18]

-

Prepare the assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

-

-

Assay Plate Setup:

-

In a 96-well PCR plate, add the protein solution, dye, and buffer to each well for a final volume of 25 µL.[19]

-

Include appropriate controls (e.g., buffer with dye only).

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR instrument.

-

Program a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.[12]

-

Monitor the fluorescence intensity at each temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature.

-

Fit the resulting sigmoidal curve to a Boltzmann equation to determine the melting temperature (Tm), which is the inflection point of the curve.[12]

-

Caption: Workflow for Thermal Shift Assay (DSF).

In Vitro Proteolysis Assay

This assay directly assesses the protective effect of the PEG6 linker against enzymatic degradation.

Methodology:

-

Reaction Setup:

-

Incubate the protein-PEG6 conjugate and the unconjugated control protein (e.g., at 1 mg/mL) with a protease (e.g., trypsin at a 1:1000 enzyme-to-substrate ratio) in a suitable buffer at 37°C.[20]

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

-

-

Reaction Quenching:

-

Immediately stop the proteolytic reaction in the aliquots by adding a protease inhibitor (e.g., PMSF) or by boiling in SDS-PAGE sample buffer.[20]

-

-

Analysis:

-

Analyze the samples by SDS-PAGE to visualize the degradation of the full-length protein over time.

-

Quantify the intensity of the intact protein band at each time point using densitometry.

-

-

Data Interpretation:

-

Compare the rate of degradation of the PEGylated protein to the unconjugated control. A slower degradation rate for the PEGylated protein indicates stabilization by the PEG6 linker.

-

Caption: Workflow for In Vitro Proteolysis Assay.

Signaling Pathways and Logical Relationships

PROTAC-Mediated Protein Degradation

The PEG6 linker is a critical component in the efficacy of PROTACs. The following diagram illustrates the key steps in PROTAC-mediated protein degradation, highlighting the role of the linker in ternary complex formation.

Caption: PROTAC-Mediated Protein Degradation Pathway.

Conclusion

The PEG6 linker plays a significant and multifaceted role in enhancing protein stability. By providing steric hindrance, increasing solubility, and potentially promoting a more stable protein conformation, the PEG6 linker contributes to the development of more robust and effective biotherapeutics. In the context of PROTACs, the precise length and flexibility of the PEG6 linker are paramount for the formation of a stable and productive ternary complex, which is the cornerstone of targeted protein degradation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the stabilizing effects of PEG6 linkers, enabling the rational design and optimization of next-generation protein-based drugs. Further research focusing on generating comparative quantitative data for a wider range of proteins and linker lengths will continue to refine our understanding and application of this critical technology.

References

- 1. benchchem.com [benchchem.com]

- 2. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]

- 3. Undergraduate Honors Thesis | Polyethylene Glycol Size and Protein-Complex Stability | ID: h415pk287 | Carolina Digital Repository [cdr.lib.unc.edu]

- 4. precisepeg.com [precisepeg.com]

- 5. benchchem.com [benchchem.com]

- 7. Molecular mechanism of polyethylene glycol mediated stabilization of protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Separating Chemical and Excluded Volume Interactions of Polyethylene Glycols with Native Proteins: Comparison with PEG Effects on DNA Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. orbi.uliege.be [orbi.uliege.be]

- 11. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tableAtomic-Scale View of Protein–PEG Interactions that Redirect the Thermal Unfolding Pathway of PEGylated Human Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Proteolytic Activity at Quantum Dot-Conjugates: Kinetic Analysis Reveals Enhanced Enzyme Activity and Localized Interfacial “Hopping” - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Iodoacetamido-PEG6-acid in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of specific proteins. A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) have gained prominence due to their ability to enhance the aqueous solubility and improve the pharmacokinetic properties of PROTACs.[1][2] Iodoacetamido-PEG6-acid is a bifunctional PEG linker that offers a strategic advantage in the synthesis of PROTACs targeting proteins with accessible cysteine residues. This linker features a terminal carboxylic acid for conjugation to an E3 ligase ligand and an iodoacetamide (B48618) group for covalent reaction with a cysteine on the target protein ligand.[1]

These application notes provide a comprehensive guide to the use of this compound in PROTAC synthesis, including detailed experimental protocols, data presentation, and visualizations to aid researchers in this cutting-edge area of drug discovery.

Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis.

| Property | Value | Reference |

| Molecular Formula | C17H32INO9 | [1] |

| Molecular Weight | 521.34 g/mol | [1] |

| Appearance | White to off-white solid | Commercially available data |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [1] |

| Functional Group 1 | Carboxylic Acid (-COOH) | [1] |

| Functional Group 2 | Iodoacetamide (-NHCOCH2I) | [1] |

| Purity | ≥95% | [1] |

| Storage | -20°C, desiccated | [1] |

PROTAC Synthesis Strategy using this compound

The synthesis of a PROTAC using this compound is typically a two-step process. First, the carboxylic acid group of the linker is coupled to a primary or secondary amine on the E3 ligase ligand via an amide bond. Second, the iodoacetamide group of the resulting intermediate is reacted with a cysteine residue on the POI ligand.

Caption: A two-step workflow for PROTAC synthesis.

Experimental Protocols

Protocol 1: Synthesis of the E3 Ligase Ligand-Linker Intermediate

This protocol describes the amide coupling of this compound to an E3 ligase ligand, using pomalidomide (B1683931) as an example.

Materials:

-

This compound

-

Pomalidomide

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Ethyl acetate (B1210297)

-

Dichloromethane (DCM)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and pomalidomide (1.1 eq) in anhydrous DMF.

-

Coupling Reagent Addition: To the stirred solution, add HATU (1.2 eq) followed by the dropwise addition of DIPEA (2.0 eq).

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

-

Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous NaHCO3 (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in DCM) to obtain the pure E3 ligase ligand-linker intermediate.

-

Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of the Final PROTAC

This protocol details the reaction of the E3 ligase ligand-linker intermediate with a cysteine-containing POI ligand.

Materials:

-

E3 ligase ligand-linker intermediate (from Protocol 1)

-

Cysteine-containing POI ligand

-

Anhydrous DMF

-

Phosphate (B84403) buffer (100 mM, pH 8.0-8.5)

-

Reverse-phase HPLC system with a C18 column

-

Acetonitrile (ACN)

-

Water

-

Trifluoroacetic acid (TFA)

Procedure:

-

Reaction Setup: Dissolve the E3 ligase ligand-linker intermediate (1.0 eq) in a minimal amount of DMF. In a separate vial, dissolve the cysteine-containing POI ligand (1.2 eq) in a mixture of DMF and phosphate buffer (pH 8.0-8.5).

-

Reaction: Add the solution of the E3 ligase ligand-linker intermediate to the POI ligand solution. Stir the reaction mixture at room temperature, protected from light, for 2-4 hours. The slightly alkaline pH facilitates the deprotonation of the cysteine thiol, enhancing its nucleophilicity.

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Purification:

-

Upon completion, acidify the reaction mixture with a small amount of TFA.

-

Purify the crude PROTAC by preparative reverse-phase HPLC using a gradient of ACN in water (both containing 0.1% TFA).

-

Collect the fractions containing the desired product and lyophilize to obtain the pure PROTAC as a solid.

-

-

Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and HRMS. Further characterization by ¹H NMR and ¹³C NMR is recommended.

Characterization of the Final PROTAC

Thorough characterization is crucial to ensure the identity, purity, and functionality of the synthesized PROTAC.

| Technique | Purpose | Expected Outcome |

| LC-MS | Purity assessment and mass confirmation | A single major peak with the expected mass-to-charge ratio (m/z) of the PROTAC. |

| HRMS | Exact mass determination | The measured mass should be within 5 ppm of the calculated exact mass. |

| ¹H and ¹³C NMR | Structural elucidation | The spectra should be consistent with the proposed structure of the PROTAC, showing characteristic peaks for both ligands and the linker. |

| Western Blot | Functional validation | Treatment of cells with the PROTAC should lead to a dose-dependent decrease in the level of the target protein. |

| Cell Viability Assay | Cytotoxicity assessment | Determine the concentration range at which the PROTAC is effective without causing general cellular toxicity. |

Signaling Pathway and Mechanism of Action

The synthesized PROTAC functions by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Caption: Mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile linker for the synthesis of cysteine-directed PROTACs. Its PEG component enhances the drug-like properties of the resulting molecule, while the iodoacetamide group allows for a specific and covalent engagement of the target protein. The detailed protocols and guidelines presented in these application notes are intended to facilitate the successful design, synthesis, and evaluation of novel PROTACs for therapeutic and research applications. Careful execution of the experimental procedures and thorough characterization of the final product are paramount to achieving the desired outcome in targeted protein degradation studies.

References

Site-Specific Protein Modification with Iodoacetamido-PEG6-acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of precisely engineered bioconjugates with enhanced therapeutic properties, improved stability, and tailored functionalities. Iodoacetamido-PEG6-acid is a bifunctional linker that facilitates the covalent attachment of a polyethylene (B3416737) glycol (PEG) chain to a specific site on a protein. This reagent features an iodoacetamide (B48618) group, which exhibits high reactivity and selectivity towards the thiol group of cysteine residues, and a terminal carboxylic acid, which can be further functionalized, for example, by coupling to primary amines.

The inclusion of a hexa(ethylene glycol) (PEG6) spacer enhances the water solubility and biocompatibility of the resulting conjugate, potentially reducing immunogenicity and improving pharmacokinetic profiles.[1] Iodoacetamide-based reagents are known for their rapid and efficient reaction with cysteines, preventing the formation of disulfide bonds and thereby enhancing protein stability.[2][3] This makes this compound a valuable tool for a range of applications, including the development of antibody-drug conjugates (ADCs), the creation of long-acting protein therapeutics, and the preparation of proteins for diagnostic and imaging purposes.

Applications

The unique properties of this compound lend it to a variety of applications in research and pharmaceutical development:

-

Enhanced Pharmacokinetics: PEGylation, the process of attaching PEG chains to a molecule, can increase the hydrodynamic radius of a protein, reducing its renal clearance and extending its circulating half-life.

-

Improved Stability: By capping reactive cysteine residues, this compound can prevent the formation of disulfide-linked aggregates, thereby enhancing the stability of the protein.[2][3]

-

Reduced Immunogenicity: The hydrophilic PEG chain can shield immunogenic epitopes on the protein surface, reducing the likelihood of an immune response.

-

Drug Conjugation: The terminal carboxylic acid provides a handle for the subsequent attachment of small molecule drugs, fluorescent dyes, or other moieties, making it a useful tool in the construction of ADCs and other bioconjugates.[1][]

-

PROTAC Development: this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[5]

Reaction Mechanism

The site-specific modification of a protein with this compound proceeds via an alkylation reaction between the iodoacetamide group and the sulfhydryl group of a cysteine residue. This reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the cysteine thiol is deprotonated to the more nucleophilic thiolate anion. The reaction should be performed in the dark as iodoacetamide is light-sensitive.[6]

References

- 1. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]

- 5. WO2020096958A1 - Method for purifying pegylated protein - Google Patents [patents.google.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Iodoacetamido-PEG6-acid in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Iodoacetamido-PEG6-acid as a linker in the development of antibody-drug conjugates (ADCs). This document outlines the properties of the linker, detailed protocols for conjugation, purification, and characterization of ADCs, as well as relevant biological pathways.

Introduction to this compound for ADC Development

This compound is a heterobifunctional linker that plays a crucial role in the construction of stable and effective ADCs. It features a thiol-reactive iodoacetamide (B48618) group for covalent attachment to cysteine residues on an antibody, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid for conjugation to a drug molecule.

The iodoacetamide group reacts with the sulfhydryl groups of cysteine residues via a nucleophilic substitution reaction, forming a highly stable thioether bond. This linkage is considered irreversible under physiological conditions, offering an advantage over maleimide-based linkers which can be susceptible to retro-Michael addition and subsequent payload exchange with other thiols in vivo.[1][2] The PEG6 spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and lead to favorable pharmacokinetic properties.[3][4]

Properties and Advantages of this compound

The selection of a linker is critical to the overall performance of an ADC. This compound offers several key advantages:

-

Stable Conjugation: The thioether bond formed between the iodoacetamide and a cysteine residue is highly stable, minimizing premature drug release in circulation.[5]

-

Enhanced Hydrophilicity: The PEG6 spacer increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, helping to prevent aggregation.[6]

-

Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can lead to a longer circulation half-life and reduced clearance of the ADC.[3][7]

-

Defined Spacer Length: The monodisperse PEG6 linker provides a precise and consistent distance between the antibody and the payload.

Comparative Data of Thiol-Reactive Linkers

The choice between iodoacetamide and maleimide (B117702) linkers for cysteine-based conjugation is a key consideration in ADC design. The following table summarizes a comparison of their reaction kinetics.

| Feature | Iodoacetamide | Maleimide |

| Reaction Type | Nucleophilic Substitution (SN2) | Michael Addition |

| Optimal pH Range | 7.5 - 8.5[8] | 6.5 - 7.5[1] |

| Reaction Rate | Slower[5] | Faster[1] |

| Second-order rate constant with cysteine | ~0.6 M⁻¹s⁻¹[5] | >10 M⁻¹s⁻¹[5] |

| Bond Stability | Highly Stable Thioether (Irreversible)[2] | Thiosuccinimide adduct, susceptible to retro-Michael addition (thiol exchange)[1] |

Experimental Workflows and Protocols

This section provides detailed diagrams and step-by-step protocols for the key experimental procedures in the development of an ADC using this compound.

Overall Experimental Workflow

The development of an ADC using this compound involves a series of sequential steps from antibody preparation to in vivo efficacy testing.

Protocol 1: Antibody-Drug Conjugation

This protocol describes the conjugation of a payload activated with this compound to a cysteine-engineered or partially reduced antibody.

Materials:

-

Antibody (e.g., Trastuzumab, Cetuximab) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound-payload conjugate

-

Reducing agent (e.g., TCEP or DTT)

-

Conjugation buffer (e.g., Phosphate buffer with EDTA, pH 8.0)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Desalting columns (e.g., Sephadex G-25)

Procedure:

-

Antibody Reduction (if necessary):

-

For antibodies with accessible interchain disulfides, perform a partial reduction.

-

Dissolve the antibody in conjugation buffer.

-

Add a 2-5 molar excess of TCEP or DTT.

-

Incubate at 37°C for 1-2 hours.

-

Remove the reducing agent using a desalting column equilibrated with conjugation buffer.

-

-

Drug-Linker Preparation:

-

Dissolve the this compound-payload in a suitable organic solvent (e.g., DMSO).

-

-

Conjugation Reaction:

-

Add the dissolved drug-linker to the reduced antibody solution at a molar excess (typically 5-10 fold over available thiols).

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, protected from light. The reaction is typically slower than with maleimides.[5]

-

-

Quenching:

-

Add an excess of N-acetylcysteine (e.g., 20-fold molar excess over the drug-linker) to quench any unreacted iodoacetamide groups.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the ADC from excess drug-linker and quenching reagent using a desalting column or tangential flow filtration.

-

Protocol 2: ADC Purification and Characterization

Purification and characterization are critical steps to ensure the quality and homogeneity of the ADC.

HIC separates ADC species based on their hydrophobicity, which correlates with the drug-to-antibody ratio (DAR).[2][9]

Materials:

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system

-

Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)[10]

-

Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol)[10]

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the purified ADC sample.

-

Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

-

Monitor the elution profile at 280 nm.

-

Species with higher DARs will be more hydrophobic and elute later.

SEC separates molecules based on their size, allowing for the quantification of monomers, aggregates, and fragments.[6][8]

Materials:

-

SEC column (e.g., Agilent AdvanceBio SEC 300Å)

-

HPLC system

-

Mobile Phase: (e.g., 150 mM Sodium Phosphate, pH 7.0)

Procedure:

-

Equilibrate the SEC column with the mobile phase.

-

Inject the ADC sample.

-

Run the separation in isocratic mode.

-

Monitor the elution profile at 280 nm.

-

Aggregates will elute first, followed by the monomer, and then any fragments.

The average DAR can be determined by UV-Vis spectroscopy or more accurately by mass spectrometry.

UV-Vis Spectroscopy Protocol: [11][]

-

Measure the UV-Vis spectrum of the ADC from 250 nm to 400 nm.

-

Determine the absorbance at 280 nm (A280) and the wavelength of maximum absorbance for the payload (A_payload).

-

Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the following equations (for a payload that absorbs at 280 nm):

-

C_Ab = (A280 - (A_payload * R)) / ε_Ab_280

-

C_Payload = A_payload / ε_payload_max

-

Where R = ε_payload_280 / ε_payload_max

-

-

DAR = C_Payload / C_Ab

Mass Spectrometry (LC-MS) Protocol: [13]

-

Desalt the ADC sample.

-

Analyze the intact ADC by LC-MS using a reversed-phase column under denaturing conditions or native SEC-MS.

-

Deconvolute the resulting mass spectrum to obtain the masses of the different DAR species.

-

Calculate the weighted average DAR based on the relative abundance of each species.

Protocol 3: In Vitro Evaluation

This assay assesses the stability of the ADC and the rate of payload release in plasma.[14][15]

Materials:

-

ADC

-

Human, mouse, or rat plasma

-

Incubator at 37°C

-

LC-MS/MS system for free payload quantification

Procedure:

-

Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

-

Precipitate the plasma proteins (e.g., with acetonitrile).

-

Analyze the supernatant by LC-MS/MS to quantify the amount of released (free) payload.

-

The remaining ADC can be analyzed by HIC-HPLC to determine the change in average DAR over time.

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

-

Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)

-

96-well plates

-

Cell culture medium

-

ADC and control antibody

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC and a control antibody.

-

Incubate for 72-96 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Protocol 4: In Vivo Evaluation

This study evaluates the clearance and half-life of the ADC in an animal model.[3]

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

ADC solution

-

Blood collection supplies

-

ELISA or LC-MS/MS for ADC quantification

Procedure:

-

Administer a single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) to a cohort of mice.

-

Collect blood samples at various time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours).

-

Process the blood to obtain plasma.

-

Quantify the concentration of total antibody and conjugated ADC in the plasma using a validated ELISA or LC-MS/MS method.

-

Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t1/2).

This study assesses the anti-tumor activity of the ADC in a tumor-bearing animal model.[16][17][18]

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Human cancer cell line for tumor implantation

-

ADC, vehicle control, and isotype control antibody

-

Calipers for tumor measurement

Procedure:

-

Inject cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups.

-

Administer the ADC, vehicle, and control antibody (e.g., once weekly IV).

-

Measure tumor volume and body weight 2-3 times per week.

-

Continue the study until tumors in the control group reach a predetermined size.

-

Plot tumor growth curves and assess for statistically significant differences between treatment groups.

Data Presentation

The following tables summarize expected quantitative data for ADCs developed with this compound.

Table 1: Impact of Short PEG Linkers on ADC Pharmacokinetics in Rats

Data suggests that increasing the PEG linker length up to PEG8 can decrease the clearance of an ADC. The values for a PEG6 linker are expected to be within the range of PEG4 and PEG8.

| Linker | Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG6 (Estimated) | ~6 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~5 |

| Data adapted from Burke et al., 2017.[3] |

Table 2: Representative In Vitro Cytotoxicity Data

The in vitro cytotoxicity of an ADC is dependent on the target cell line, payload, and DAR.

| ADC | Target Cell Line | IC50 (ng/mL) |

| Anti-HER2-Payload (DAR 4) | HER2-positive (e.g., SK-BR-3) | 10 - 100 |

| Anti-HER2-Payload (DAR 4) | HER2-negative (e.g., MCF-7) | > 1000 |

| Isotype Control-Payload | HER2-positive (e.g., SK-BR-3) | > 1000 |

Relevant Signaling Pathways

The efficacy of an ADC is dependent on the biology of its target antigen. Upon binding to the target, the ADC is internalized, and the payload is released to exert its cytotoxic effect.

HER2 Signaling Pathway

HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling cascades like the PI3K/Akt and MAPK pathways, promoting cell proliferation and survival.[19][20][21] Anti-HER2 ADCs bind to HER2 on the surface of cancer cells, leading to internalization and release of the cytotoxic payload, which then induces cell death.[22]

CD22 Signaling Pathway

CD22 is a B-cell restricted transmembrane protein that negatively regulates B-cell receptor (BCR) signaling.[23][24] Upon binding of an anti-CD22 ADC, the complex is rapidly internalized, making CD22 an excellent target for delivering cytotoxic payloads to malignant B-cells.[25][26]

References

- 1. benchchem.com [benchchem.com]

- 2. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. researchgate.net [researchgate.net]

- 8. hpst.cz [hpst.cz]

- 9. cellmosaic.com [cellmosaic.com]

- 10. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chromatographytoday.com [chromatographytoday.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ADC Plasma Stability Assay [iqbiosciences.com]

- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. CD22: an inhibitory enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. CD22: A Regulator of Innate and Adaptive B Cell Responses and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Efficacy and toxicity of a CD22-targeted antibody-saporin conjugate in a xenograft model of non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ADC Development Services Targeting CD22 - Creative Biolabs [creative-biolabs.com]

Application Note: Cysteine Peptide Mapping Using Iodoacetamide Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine residues are critical to the structural integrity and biological function of many therapeutic proteins, including monoclonal antibodies (mAbs). The formation of disulfide bonds between cysteine residues is a key post-translational modification that stabilizes the protein's tertiary structure. Conversely, the presence of free, unpaired cysteine residues can indicate incomplete disulfide bond formation or degradation, potentially impacting the product's stability, efficacy, and safety.[1][2] Cysteine peptide mapping is a powerful analytical technique used to verify the primary structure of proteins, confirm correct disulfide bond patterns, and quantify free cysteine levels.[3][4]

Iodoacetamide (B48618) (IAA) is a widely used alkylating agent in peptide mapping workflows.[5] It covalently modifies the sulfhydryl groups of free cysteine residues, a process known as alkylation, preventing them from forming or reforming disulfide bonds.[5][6] This irreversible modification adds a carbamidomethyl group, resulting in a predictable mass shift that is readily detectable by mass spectrometry (MS).[7] This application note provides detailed protocols for using iodoacetamide in cysteine peptide mapping for both disulfide bond analysis and free cysteine quantification.

Principle of the Method

The core principle of cysteine peptide mapping involves the enzymatic digestion of a protein into smaller peptides, followed by their separation and analysis using liquid chromatography-mass spectrometry (LC-MS). To specifically analyze cysteine residues, the workflow incorporates reduction and alkylation steps.

-

For Disulfide Bond Mapping: The protein is first denatured to unfold its structure. A portion of the sample is then treated with a reducing agent, such as dithiothreitol (B142953) (DTT), to break all disulfide bonds. The newly exposed sulfhydryl groups are then alkylated with iodoacetamide. This "reduced and alkylated" sample is compared to a "non-reduced" sample where the native disulfide bonds are kept intact.[8][9] Peptides that are disulfide-linked in the non-reduced sample will appear as separate, alkylated peptides in the reduced sample, allowing for the determination of disulfide connectivity.[8]

-

For Free Cysteine Quantification: The protein is denatured and directly alkylated with iodoacetamide without a prior reduction step. In this case, only the cysteine residues that were originally "free" (not involved in a disulfide bond) will be modified. The subsequent LC-MS analysis quantifies the abundance of these alkylated peptides relative to their unmodified counterparts.[1][10]

Experimental Protocols

Materials:

-

Protein sample (e.g., mAb)

-

Denaturation buffer (e.g., 6 M Guanidine HCl in Tris buffer, pH 8.0)

-

Reducing agent: 1 M Dithiothreitol (DTT)

-

Alkylation reagent: 500 mM Iodoacetamide (IAA), freshly prepared and protected from light

-

Quenching reagent: (Optional) Concentrated DTT or other thiol-containing reagent

-

Digestion enzyme: Trypsin, sequencing grade

-

Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

LC-MS grade solvents (Water, Acetonitrile, Formic Acid)

Protocol 1: Sample Preparation for Disulfide Bond Mapping

-

Denaturation: Denature approximately 1 mg of the protein in a denaturing buffer.

-

Aliquot: Divide the denatured sample into two equal aliquots: one for the "reduced" sample and one for the "non-reduced" control.

-

Reduction (for the "reduced" sample only): Add DTT to a final concentration of 10-20 mM. Incubate at 37-56°C for 30-60 minutes.

-

Alkylation (for the "reduced" sample only): Add iodoacetamide to a final concentration approximately 2-fold molar excess over DTT (e.g., 40 mM). Incubate in the dark at room temperature for 30 minutes.[11]

-

Buffer Exchange/Desalting: Remove denaturants and excess reagents from both the reduced/alkylated and non-reduced samples. This is a critical step to ensure optimal enzyme activity.

-

Enzymatic Digestion: Resuspend both samples in a suitable digestion buffer. Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:20 w/w) and incubate at 37°C for 4-16 hours.[9]

-

Quench Digestion: Stop the reaction by adding formic acid to a final concentration of 0.1-1%.

Protocol 2: Sample Preparation for Free Cysteine Quantification

-

Denaturation: Denature the protein sample as described in Protocol 1.

-

Alkylation: Directly add iodoacetamide to the denatured protein to alkylate the free cysteine residues.

-

Buffer Exchange and Digestion: Proceed with buffer exchange and enzymatic digestion as outlined in Protocol 1.

Experimental Workflow Diagram

Caption: Workflow for disulfide bond mapping and free cysteine analysis.

Data Presentation and Interpretation

Quantitative data from peptide mapping should be summarized in clear, concise tables.

Table 1: Example Data for Disulfide Bond Mapping

| Peptide Linkage (Cys#-Cys#) | Expected Mass (Da) of Linked Peptide | Observed Mass (Da) (Non-Reduced) | Expected Mass (Da) of Alkylated Peptides | Observed Masses (Da) (Reduced) | Status |

| H-Cys22 - H-Cys96 | 4589.1 | 4589.3 | T2: 2314.1, T12: 2275.0 | 2314.2, 2275.1 | Correctly Formed |

| L-Cys214 - H-Cys220 | 3876.5 | 3876.6 | L-T19: 1899.9, H-T22: 1976.6 | 1900.0, 1976.7 | Correctly Formed |

Table 2: Example Data for Free Cysteine Quantification

| Cysteine Residue | Peptide Sequence | Expected Mass (Da) (Alkylated) | Observed Mass (Da) | Relative Abundance of Alkylated Peptide (%) |

| H-Cys88 | ...VCSVMHEALHNHYTQK... | 3245.6 | 3245.7 | 1.2% |

| L-Cys134 | ...GTQLEIKRTVAAPSVFIFPPSC... | 2890.4 | 2890.5 | 0.8% |

Logical Pathway for Analysis

Caption: Logical workflow for data analysis and interpretation.

Conclusion

Cysteine peptide mapping using iodoacetamide is an indispensable tool in the development and quality control of biopharmaceuticals.[3][4] The protocols and workflows described provide a robust framework for the accurate characterization of disulfide bonds and the quantification of free cysteine residues. Adherence to these detailed methodologies will ensure high-quality, reproducible data, which is essential for regulatory submissions and for ensuring the safety and efficacy of therapeutic proteins. Systematic evaluation of reduction and alkylation reagents has shown iodoacetamide to be highly effective, yielding a high number of alkylated cysteine peptides with minimal side reactions.[7]

References

- 1. Frontiers | A Review of Methodologies for the Detection, Quantitation, and Localization of Free Cysteine in Recombinant Proteins: A Focus on Therapeutic Monoclonal Antibodies [frontiersin.org]

- 2. A Review of Methodologies for the Detection, Quantitation, and Localization of Free Cysteine in Recombinant Proteins: A Focus on Therapeutic Monoclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. theanalyticalscientist.com [theanalyticalscientist.com]

- 5. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciex.com [sciex.com]

- 10. Quantification of free cysteines in membrane and soluble proteins using a fluorescent dye and thermal unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciex.com [sciex.com]

Application Notes and Protocols for the PEGylation of Peptides with Iodoacetamido-PEG6-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely utilized bioconjugation technique to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. This modification can lead to a longer circulating half-life, improved solubility, reduced immunogenicity, and decreased susceptibility to proteolytic degradation.[1][2] Iodoacetamido-PEG6-acid is a specific, thiol-reactive PEGylation reagent that enables the site-specific modification of peptides at cysteine residues. The iodoacetamide (B48618) group selectively reacts with the sulfhydryl group of cysteine to form a stable thioether bond, offering precise control over the PEGylation site.[3][4]

These application notes provide detailed protocols for the PEGylation of a cysteine-containing peptide using this compound, subsequent purification of the conjugate, and its characterization. As a relevant biological example, the signaling pathway of a well-known PEGylated peptide, an analog of Exendin-4, is also detailed.

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of the deprotonated thiol group of a cysteine residue on the electrophilic carbon of the iodoacetamide moiety of the this compound. This results in the formation of a stable carbon-sulfur (thioether) bond and the displacement of iodide.

Caption: Covalent conjugation of a peptide to this compound.

Quantitative Data Summary

The efficiency of PEGylation and the properties of the resulting conjugate are critical for therapeutic applications. The following tables provide examples of the types of quantitative data that should be generated and analyzed.

Table 1: Representative PEGylation Reaction Efficiency

| Parameter | Value | Method of Analysis |

| Peptide Conversion | >95% | RP-HPLC |

| Purity of PEGylated Peptide | >98% | RP-HPLC |

| Overall Yield | 75-85% | Gravimetric/UV-Vis |

| Degree of PEGylation | 1.0 | MALDI-TOF Mass Spectrometry |

Note: These are representative values and will vary depending on the specific peptide and reaction conditions.

Table 2: Example Pharmacokinetic Data for a PEGylated Peptide (Exendin-4 Analog) [1]

| Molecule | In Vitro Half-life (t½) in Rat Plasma (hours) | In Vivo Half-life (t½) in Rats (hours) |

| Native Exendin-4 | 3.2 ± 0.5 | 4.4 ± 0.9 |

| PEG10kDa-Exendin-4 | 17.0 ± 2.3 | 109.6 ± 10.4 |

Experimental Protocols

Protocol 1: PEGylation of a Cysteine-Containing Peptide

This protocol details the site-specific PEGylation of a peptide with a free cysteine residue using this compound.

Materials:

-

Cysteine-containing peptide

-

This compound

-

Reaction Buffer: 0.1 M Phosphate buffer, 5 mM EDTA, pH 7.0

-

Quenching Solution: 1 M L-cysteine in reaction buffer

-

Degassed, deionized water

-

Nitrogen gas (optional)

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the peptide has disulfide bonds that need to be reduced to expose the free thiol, pre-treat the peptide with a suitable reducing agent (e.g., TCEP) and subsequently purify it to remove the reducing agent before proceeding.

-

PEG Reagent Preparation: Immediately before use, dissolve the this compound in the reaction buffer. A 5- to 10-fold molar excess of the PEG reagent over the peptide is a good starting point. The optimal ratio should be determined experimentally.

-

PEGylation Reaction:

-

Slowly add the dissolved this compound to the peptide solution while gently stirring.

-

If the peptide is sensitive to oxidation, it is recommended to perform the reaction under an inert atmosphere (e.g., by gently bubbling nitrogen through the solution before and during the reaction).

-

Incubate the reaction mixture in the dark for 2-4 hours at room temperature. Iodoacetamide is light-sensitive.[5]

-

-

Reaction Monitoring (Optional): The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC or LC/MS.

-

Reaction Quenching: To stop the reaction, add the quenching solution to a final concentration of 10-20 mM. The L-cysteine will react with any unreacted this compound. Incubate for 30 minutes.

-

Purification: Proceed immediately to the purification of the PEGylated peptide as described in Protocol 2.

Protocol 2: Purification of the PEGylated Peptide by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating the PEGylated peptide from the unreacted peptide, excess PEG reagent, and other impurities based on differences in hydrophobicity.[6][7]

Materials:

-

RP-HPLC system with a UV detector

-

C18 column suitable for peptide separations

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)

-

Sample from Protocol 1

Procedure:

-

System Preparation: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) at a flow rate of 1 mL/min.

-

Sample Injection: Inject the quenched reaction mixture onto the column.

-

Elution Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the components. A typical gradient might be from 10% to 70% Mobile Phase B over 30-60 minutes. The PEGylated peptide is expected to elute earlier than the more hydrophobic, un-PEGylated peptide.

-

Fraction Collection: Monitor the elution profile at 214 nm and 280 nm (if the peptide contains tryptophan or tyrosine). Collect fractions corresponding to the major peaks.

-

Analysis of Fractions: Analyze the collected fractions by LC/MS (Protocol 3) to identify the fraction containing the pure PEGylated peptide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide as a powder.

Protocol 3: Characterization of the PEGylated Peptide by LC/MS

Liquid chromatography-mass spectrometry (LC/MS) is essential for confirming the identity and purity of the PEGylated peptide.[8] It provides the molecular weight of the conjugate, which confirms successful PEGylation.

Materials:

-

LC/MS system (e.g., ESI-TOF or Orbitrap)

-

Purified PEGylated peptide from Protocol 2

Procedure:

-

Sample Preparation: Dissolve a small amount of the lyophilized PEGylated peptide in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

LC Separation: Inject the sample into the LC system coupled to the mass spectrometer. A short C18 column with a rapid gradient can be used for desalting and separation.

-

Mass Spectrometry Analysis:

-

Acquire the mass spectrum of the eluting peak corresponding to the PEGylated peptide.

-

The expected mass will be the mass of the original peptide plus the mass of the this compound minus the mass of iodine.

-

The polydispersity of the PEG moiety may result in a distribution of peaks separated by the mass of the ethylene (B1197577) glycol unit (44 Da).

-

The absence of a peak corresponding to the un-PEGylated peptide confirms the purity of the product.

-

Experimental Workflow and Signaling Pathway Visualization

Caption: Workflow for peptide PEGylation, purification, and characterization.

Signaling Pathway of PEGylated Exendin-4

Exendin-4 is a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes.[9] Its PEGylated analogs exhibit a prolonged duration of action.[10] Upon binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, it initiates a signaling cascade that promotes insulin (B600854) secretion and cell survival.[8]

Caption: Simplified signaling of PEG-Exendin-4 via the GLP-1 receptor.

References

- 1. Engineering a protease-based and site-specific PEGylation-based strategy for the controlled release of exenatide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01010C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. creativepegworks.com [creativepegworks.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. exploring-peptides.com [exploring-peptides.com]

- 9. PEGylated Exendin-4, a Modified GLP-1 Analog Exhibits More Potent Cardioprotection than Its Unmodified Parent Molecule on a Dose to Dose Basis in a Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GLP-1R Signaling and Functional Molecules in Incretin Therapy | MDPI [mdpi.com]

Application Notes and Protocols for EDC/HATU Coupling of Iodoacetamido-PEG6-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of biomolecules with polyethylene (B3416737) glycol (PEG) linkers is a cornerstone of modern drug development and bioconjugation strategies. PEGylation can enhance the solubility, stability, and pharmacokinetic profile of therapeutic agents. Iodoacetamido-PEG6-acid is a heterobifunctional linker that provides a carboxyl group for amide bond formation with primary amines and a terminal iodoacetamido group for covalent linkage to thiol-containing molecules, such as cysteine residues in peptides and proteins.

This document provides detailed protocols for the coupling of this compound to amine-containing molecules using two common carbodiimide-based coupling strategies: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).

Data Presentation

The choice of coupling reagent can significantly impact the efficiency, reaction time, and purity of the final conjugate. Below is a summary of typical quantitative data for EDC/NHS and HATU coupling methods in the context of PEGylation.

| Parameter | EDC/NHS Coupling | HATU Coupling | Key Considerations |